Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate typically involves the following steps:
Nitration: The starting material, ethyl indazole-1-carboxylate, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amination: The nitro compound is then subjected to reduction, often using a reducing agent like tin(II) chloride in hydrochloric acid, to convert the nitro group to an amino group.
Esterification: The final step involves esterification to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying various biological pathways and mechanisms, particularly those involving indazole derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to the inhibition of certain enzymes or modulation of receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different biological activities.
Ethyl 5-nitro-1H-indazole-1-carboxylate: Lacks the amino group, affecting its reactivity and applications.
3-Amino-5-nitro-1H-indazole: Lacks the ethyl ester group, which can influence its solubility and bioavailability.
Uniqueness
Ethyl 3-amino-5-nitro-1H-indazole-1-carboxylate is unique due to the presence of both amino and nitro groups, which contribute to its diverse chemical reactivity and potential biological activities. The ethyl ester group also enhances its solubility and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10N4O4 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
ethyl 3-amino-5-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-2-18-10(15)13-8-4-3-6(14(16)17)5-7(8)9(11)12-13/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
VKSUPPKTFSITHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.